molecular formula C14H13NO4S2 B2417598 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 303793-09-1

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2417598
CAS No.: 303793-09-1
M. Wt: 323.38
InChI Key: WCTOQHZQAPZILK-FLIBITNWSA-N
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Description

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that integrates elements of both aromatic and heterocyclic chemistry. Its molecular structure includes a thiazolidine ring fused with a propanoic acid moiety and substituted with a methoxyphenyl group, making it a molecule of interest in multiple fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid generally involves multi-step organic synthesis. One common synthetic route includes the following steps:

  • Formation of the thiazolidine ring: Reacting a 3-methoxybenzaldehyde with cysteine under acidic conditions leads to the formation of the thiazolidine ring.

  • Functional group modification: Introducing propanoic acid moiety is achieved through subsequent reactions involving esterification and hydrolysis.

Industrial Production Methods

In industrial settings, the production methods are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis and the use of high-throughput screening for catalyst optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides and sulfones.

  • Reduction: The reduction of the carbonyl group within the thiazolidine ring can produce corresponding alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are feasible, particularly at the aromatic methoxyphenyl group.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under mild conditions.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used for reduction processes.

  • Substitution: Reagents like bromine, chlorine for halogenation, and strong nucleophiles like Grignard reagents.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Alcohol derivatives.

  • Substitution Products: Various halogenated and alkylated compounds.

Scientific Research Applications

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has significant applications in diverse fields such as:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules and for studying reaction mechanisms.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes and receptors.

  • Industry: Utilized in the production of specialty chemicals and advanced materials, leveraging its unique structural features.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and the propanoic acid moiety play crucial roles in binding and modulating the activity of these targets. Pathways involved include inhibition of microbial growth through enzyme disruption and modulation of cellular processes through receptor binding.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: Combines aromatic, heterocyclic, and carboxylic acid functionalities.

  • Versatility: Engages in a wide range of chemical reactions.

Similar Compounds

  • 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

  • 2-(3-methoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid

  • 5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

These compounds share the thiazolidine ring or aromatic substitution patterns but differ in specific functional groups and overall structural configuration, resulting in varied chemical and biological properties.

Biological Activity

The compound 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS No. 302824-30-2) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, supported by various studies and data.

Basic Information

PropertyValue
Molecular FormulaC₁₄H₁₃N₁O₄S₂
Molecular Weight323.39 g/mol
CAS Number302824-30-2
Structural FormulaStructural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including our compound of interest. The mechanism of action often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Study Findings

  • In Vitro Testing : The compound was tested against various bacterial strains, showing significant inhibition at concentrations ranging from 10 to 100 µM.
  • Comparative Analysis : When compared to standard antibiotics, this compound exhibited comparable or superior activity against resistant strains.

Cytotoxicity and Antitumor Effects

The cytotoxic effects of the compound were evaluated using various cancer cell lines to assess its potential as an antitumor agent.

Results Summary

Cell LineIC₅₀ (µM)Comparison with Doxorubicin (IC₅₀)
K562 (Leukemia)83.200.57
HeLa (Cervical)>1000.15
MCF-7 (Breast)>1000.12

The results indicate that while the compound shows some cytotoxic effects, it is significantly less potent than established chemotherapeutic agents like doxorubicin .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of the compound to various biological targets.

Binding Affinity Data

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121

These findings suggest that the compound has a strong affinity for PPARγ, which is implicated in various metabolic processes and diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceuticals, researchers evaluated the antimicrobial activity of thiazolidinone derivatives, including our compound. The study demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, with a notable impact on resistant strains .

Case Study 2: Antitumor Activity

A separate investigation focused on the antitumor potential of thiazolidinone derivatives in vivo using mouse models. The study reported that treatment with the compound led to a reduction in tumor size compared to control groups, although further studies are needed to elucidate the mechanisms involved .

Properties

IUPAC Name

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-19-10-4-2-3-9(7-10)8-11-13(18)15(14(20)21-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTOQHZQAPZILK-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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